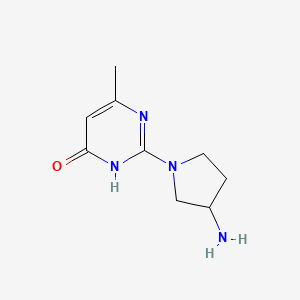
2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features both pyrrolidine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 3-aminopyrrolidine with a suitable pyrimidine precursor. One common method involves the condensation of 3-aminopyrrolidine with 6-methyl-2,4-dihydroxypyrimidine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery for various therapeutic targets.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one.
Pyrimidine derivatives: Compounds such as 2-amino-4,6-dimethylpyrimidine and 2,4-diaminopyrimidine are structurally related.
Uniqueness
This compound is unique due to the combination of pyrrolidine and pyrimidine rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities .
Biological Activity
2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one, also known as dihydrochloride, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.
The synthesis of this compound typically involves the reaction of 3-aminopyrrolidine with a pyrimidinone precursor. The process is generally conducted in the presence of a base and a solvent like methanol or ethanol. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can modulate the activity of enzymes and receptors involved in various biochemical pathways. The exact pathways are still under investigation but may include interactions with kinases and other signaling molecules, which could be relevant for therapeutic applications in oncology and other fields .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that certain derivatives can inhibit the phosphorylation of eIF4E, a critical factor in cancer cell proliferation. These compounds have been observed to induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of new antibiotics .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of dihydropyrimidine derivatives, including this compound. These investigations have revealed that modifications to the chemical structure can significantly influence biological activity.
Table: Structure-Activity Relationship (SAR) Findings
Research Applications
The compound's unique structure allows it to serve as a versatile building block in medicinal chemistry. Its potential applications include:
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N4O/c1-6-4-8(14)12-9(11-6)13-3-2-7(10)5-13/h4,7H,2-3,5,10H2,1H3,(H,11,12,14) |
InChI Key |
QPLJBIPDUZFCJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















